molecular formula C13H16O3 B1325798 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid CAS No. 89080-36-4

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid

Cat. No. B1325798
CAS RN: 89080-36-4
M. Wt: 220.26 g/mol
InChI Key: OMQTWJNRKGJMAG-UHFFFAOYSA-N
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Description

The compound “4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid” is a carboxylic acid derivative. It contains a butyric acid backbone with a ketone functional group at the 4th carbon. Attached to the same carbon is a phenyl ring substituted with three methyl groups at the 2nd, 4th, and 5th positions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a linear four-carbon chain (butyric acid) with a ketone functional group at one end and a carboxylic acid group at the other. Attached to the ketone’s alpha carbon would be a phenyl ring substituted with three methyl groups .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid could participate in esterification or amide formation reactions. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

1. Biochemical Studies and Metabolite Analysis

  • Metabolite Identification

    4-Hydroxycyclohexylacetic acid (a compound structurally related to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid) was identified in the urine of a child with transient tyrosinemia and her mother. This discovery was made possible by gas chromatographic-mass spectrometric analysis, indicating that these compounds are relevant in the study of metabolic pathways and biochemical analyses (Niederwieser et al., 1978).

  • Nicotine Metabolism

    Research involving 4-oxo-4-(3-pyridyl)butanoic acid, a compound related to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, has contributed significantly to our understanding of nicotine metabolism. A study demonstrated that the conversion of nicotine to 4-oxo-4-(3-pyridyl)butanoic acid and its hydroxy counterpart is a substantial metabolic pathway in humans, accounting for a significant portion of the nicotine dose. This insight is crucial in the context of smoking and nicotine addiction treatments (Hecht et al., 1999).

2. Medical Therapeutics and Drug Metabolism

  • Inflammatory Bowel Disease Treatment

    Derivatives of 4-aminosalicylic acid, structurally similar to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, have shown efficacy in treating inflammatory bowel diseases. Specifically, 4-aminosalicylic acid enemas were reported as a safe and well-tolerated therapeutic alternative for patients with 5-aminosalicylic-induced acute pancreatitis, a common treatment for inflammatory bowel disease (Daniel et al., 2004).

  • Gout and Uric Acid Metabolism

    Compounds related to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid have been instrumental in studying gout and disorders of uric acid metabolism. Allopurinol, a potent xanthine oxidase inhibitor which inhibits the oxidation of naturally occurring oxypurines, thereby decreasing uric acid formation, has been studied extensively for its clinical and metabolic effects in subjects with primary and secondary gout and other disorders of uric acid metabolism (Ogryzlo et al., 1966).

3. Environmental Health and Exposure Studies

  • Pesticide Exposure Analysis: Studies involving compounds structurally similar to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid have contributed to understanding the extent of environmental exposure to neurotoxic insecticides in specific populations, such as preschool children. These insights are vital for developing public health policies concerning the regulation and use of these chemicals (Babina et al., 2012).

4. Neurology and Neurodegenerative Diseases

  • Dementia and Neuroprotection Studies: The study of uric acid, closely related to the metabolism of compounds like 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, has revealed interesting findings regarding neuroprotection. For instance, patients with gout, a condition associated with elevated uric acid levels, were found to have a lower risk of developing both vascular and non-vascular types of dementia, indicating a potential neuroprotective effect of uric acid (Hong et al., 2015).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals or materials science .

properties

IUPAC Name

4-oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-6-10(3)11(7-9(8)2)12(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQTWJNRKGJMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645490
Record name 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid

CAS RN

89080-36-4
Record name 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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